N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through nucleophilic substitution reactions using appropriate benzyl halides and ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclopropyl-N~4~-(3-methoxybenzyl)-1,3-thiazole-2,4-dicarboxamide
- N~2~-cyclopropyl-N~4~-(3-chlorobenzyl)-1,3-thiazole-2,4-dicarboxamide
- N~2~-cyclopropyl-N~4~-(3-fluorobenzyl)-1,3-thiazole-2,4-dicarboxamide
Uniqueness
N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is unique due to the presence of the ethoxybenzyl group, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-13-5-3-4-11(8-13)9-18-15(21)14-10-24-17(20-14)16(22)19-12-6-7-12/h3-5,8,10,12H,2,6-7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGDTZCAWNUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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